{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Overview
Description
{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that features a tetrazole ring substituted with a methoxyphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and a nitrile.
Substitution with Methoxyphenyl Group:
Introduction of the Methylamine Group: The methylamine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various chemical reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving tetrazole-containing molecules.
Medicine
Industry
Materials Science: this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This can lead to various effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiolate
Uniqueness
{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14;/h2-5H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZFDBMCJGALQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.